3,4,5-trimethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a piperidinyl-thiophenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Piperidinyl-Thiophenyl Ethyl Side Chain: The side chain can be introduced through a series of reactions involving the formation of a Grignard reagent from thiophene, followed by its reaction with a piperidine derivative and subsequent coupling with the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-[2-(piperidin-1-yl)ethyl]benzamide
- 3,4,5-trimethoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
- 3,4,5-trimethoxy-N-[2-(piperidin-1-yl)-2-(pyridin-3-yl)ethyl]benzamide
Uniqueness
3,4,5-trimethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both piperidinyl and thiophenyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H28N2O4S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C21H28N2O4S/c1-25-17-12-15(13-18(26-2)20(17)27-3)21(24)22-14-16(19-8-7-11-28-19)23-9-5-4-6-10-23/h7-8,11-13,16H,4-6,9-10,14H2,1-3H3,(H,22,24) |
InChI Key |
PCYOLLDAVSOJQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CS2)N3CCCCC3 |
Origin of Product |
United States |
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